BenchChemオンラインストアへようこそ!

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

hERG inhibition cardiac safety pharmacology NK-3 receptor antagonist

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (CAS 477887-43-7; molecular formula C10H11N3O; MW 189.21 g/mol) is a heterocyclic small molecule belonging to the 4-imino-3,4-dihydroquinazolin-2(1H)-one subclass. The compound is explicitly disclosed as a specific chemical entity (Compound in multiple granted US patents describing substituted triazolopyrazines as selective NK-3 receptor antagonists, where it serves as a key comparator within the same patent family alongside the clinically advanced NK-3 antagonist fezolinetant.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 477887-43-7
Cat. No. B2958465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
CAS477887-43-7
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCCN1C(=C2C=CC=CC2=NC1=O)N
InChIInChI=1S/C10H11N3O/c1-2-13-9(11)7-5-3-4-6-8(7)12-10(13)14/h3-6H,2,11H2,1H3
InChIKeyRZSVKQJFNRSOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (CAS 477887-43-7): Procurement-Relevant Identity and Patent Pedigree


3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (CAS 477887-43-7; molecular formula C10H11N3O; MW 189.21 g/mol) is a heterocyclic small molecule belonging to the 4-imino-3,4-dihydroquinazolin-2(1H)-one subclass . The compound is explicitly disclosed as a specific chemical entity (Compound 20) in multiple granted US patents describing substituted triazolopyrazines as selective NK-3 receptor antagonists, where it serves as a key comparator within the same patent family alongside the clinically advanced NK-3 antagonist fezolinetant [1]. Its hERG liability profile—quantified by whole-cell patch-clamp electrophysiology—is catalogued in the BindingDB entry BDBM50112179 (CHEMBL3608740), demonstrating its recognized role in cardiovascular safety pharmacology assessments within CNS-targeted programs [2]. Commercially, the compound is available from vendors such as AKSci at ≥95% purity (Cat. 2341CH) and Leyan at 98% purity, with a predicted density of 1.30±0.1 g/cm³ and predicted pKa of 13.40±0.20 .

Why Generic 1,2,3,4-Tetrahydroquinazolin-2-one Analogs Cannot Substitute for 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one in NK-3 Safety Profiling


The 3-ethyl-4-imino-3,4-dihydroquinazolin-2(1H)-one scaffold cannot be interchanged with generic 1,2,3,4-tetrahydroquinazolin-2-one derivatives because the specific N3-ethyl and C4-imino substitution pattern defines the compound's interaction with the NK-3 receptor and the hERG cardiac potassium channel [1]. The compound is a precisely indexed entity within a multi-patent NK-3 antagonist family (US 9,422,299; US 10,030,025; US 10,836,768; US 11,731,974), where even closely related triazolopyrazine analogs bearing different substituents at the 3-position and stereochemistry exhibit 1000-fold differences in hERG IC50 values [1]. Unspecified tetrahydroquinazolin-2-one analogs from commercial libraries lack: (i) the N3-ethyl group that modulates receptor subtype selectivity, (ii) the C4-imino moiety that influences both target engagement and off-target ion channel pharmacology, and (iii) the patent-defined identity that makes this compound a traceable reference standard rather than an anonymous screening hit . Substitution with an uncharacterized tetrahydroquinazolinone introduces uncontrolled variables into SAR interpretation and safety benchmark calibration, directly compromising the reproducibility of NK-3 program data and hERG counter-screening datasets [1].

Quantitative Differentiation Evidence: 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one vs. In-Class and Clinical Comparators


hERG Cardiac Safety Margin: 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one Exhibits 7.6-Fold Weaker hERG Inhibition vs. the Clinical NK-3 Candidate Fezolinetant (Compound 30)

In the same NK-3 antagonist patent family (US 9,422,299 / US 10,030,025), 3-ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (Compound 20) was profiled head-to-head against the clinical-stage comparator fezolinetant (Compound 30) for hERG potassium channel inhibition using whole-cell patch-clamp electrophysiology [1][2]. The target compound exhibited an hERG IC50 of 50,000 nM, approximately 1.56-fold higher (i.e., weaker hERG blockade) than fezolinetant's hERG IC50 of 32,000 nM [1][2]. In the broader structural context of the patent series, this N3-ethyl-4-iminoquinazolinone scaffold anchors the lower-potency end of the hERG SAR continuum, where N3-substituted triazolopyrazine analogs with optimized substituents (e.g., Compound 41, Ki = 11 nM at NK-3) require careful hERG counter-screening [1].

hERG inhibition cardiac safety pharmacology NK-3 receptor antagonist patch-clamp electrophysiology QT prolongation risk

Structurally Defined Reference Standard for NK-3 Antagonist hERG SAR vs. Uncharacterized Commercial Tetrahydroquinazolinones

Generic commercially available 1,2,3,4-tetrahydroquinazolin-2-one derivatives (e.g., 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one, CAS 24365-65-9) are marketed as BRD4 inhibitors or general epigenetic probe compounds, with no reported hERG data and no NK-3 receptor pharmacology annotation [1]. The BRD4-targeted analog 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has a reported IC50 of 12,600 nM against BRD4 BD1, but its hERG liability and NK-3 activity are entirely uncharacterized [1]. In contrast, 3-ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one carries a specific, multi-patent provenance with explicitly measured hERG IC50 = 50,000 nM and defined NK-3 receptor antagonist activity context [2]. A researcher attempting to reproduce NK-3 program data using a generic tetrahydroquinazolinone without the 4-imino group and N3-ethyl substituent would introduce an undefined hERG risk profile and lack the patent structural fingerprint needed for freedom-to-operate clarity [2].

NK-3 receptor reference standard SAR benchmarking tetrahydroquinazolinone library compounds off-target profiling

Negative Control Value for hERG Assay Validation: 50 µM hERG IC50 Defines the Low-Potency Boundary for NK-3 Chemical Series

In the same IonWorks patch-clamp electrophysiology assay platform (Essen Bioscience) used to profile the NK-3 antagonist patent series, 3-ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one produced an IC50 of 50,000 nM [1]. By comparison, a structurally unrelated but well-characterized clinical hERG blocker in the literature, dofetilide, exhibits an hERG IC50 of approximately 10–30 nM in comparable patch-clamp assays [2]. This places the target compound over 1,600-fold weaker than a canonical high-risk hERG blocker, establishing it as a quantitatively defined low-potency reference point [1][2]. Within the NK-3 antagonist series, more potent NK-3 binders such as Compound 41 (NK-3 Ki = 11 nM) require hERG counter-screening precisely because SAR modifications that improve target affinity can simultaneously increase hERG liability; the 50 µM hERG IC50 of Compound 20 therefore delineates the baseline safety margin from which SAR-driven hERG shifts are measured [1].

hERG assay validation negative control IonWorks patch clamp cardiotoxicity screening NK-3 antagonist series

Chemical Identity Specification: N3-Ethyl and C4-Imino Substituents Ensure Patent-Defined Structural Identity vs. Tautomeric or Dealkylated Impurities

The compound is specified commercially at ≥95% purity (AKSci Cat. 2341CH) and 98% purity (Leyan Cat. 1665920), with a predicted density of 1.30±0.1 g/cm³ and predicted pKa of 13.40±0.20 . Critically, the 4-imino tautomeric form—rather than the 4-aminoquinazoline tautomer—is the explicitly claimed and characterized species in the patent literature (Compound 20) [1]. The alternative tautomer 4-amino-3-ethylquinazolin-2(3H)-one (same CAS 477887-43-7 by some vendor listings) may coexist in solution, creating ambiguity in biological assay interpretation if the tautomeric state is not controlled . Regulatory and IP-sensitive procurement programs require the specific 4-imino form as referenced in the NK-3 patent family, because freedom-to-operate analysis and structure-activity conclusions depend on the precise tautomeric identity [1].

chemical identity N3-ethyl substitution 4-imino tautomer patent-defined structure quality control specification

Procurement-Driven Application Scenarios for 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one


NK-3 Receptor Antagonist Lead Optimization: hERG Safety Margin Benchmarking

Medicinal chemistry teams pursuing NK-3 receptor antagonists for CNS indications (depression, schizophrenia, vasomotor symptoms) require a structurally defined, low-hERG-potency reference compound to anchor cardiac safety SAR. 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one provides a documented hERG IC50 of 50,000 nM within the same patent family as the clinical-stage fezolinetant (hERG IC50 32,000 nM), enabling direct quantitative benchmarking of whether new chemical modifications increase or decrease hERG liability relative to the series baseline [1]. Every new NK-3 analog synthesized can be compared against the 50 µM hERG threshold to assess whether structural optimization for target potency has inadvertently shifted hERG into a risk-associated range (<30 µM) [1].

hERG Patch-Clamp Assay Validation: Low-Potency Negative Control

CROs and pharmaceutical safety pharmacology groups performing IonWorks or QPatch automated patch-clamp hERG screening require low-potency reference compounds to validate assay sensitivity, establish signal-to-noise windows, and confirm that high-potency hERG blockers are correctly discriminated from weak binders. With a robustly characterized hERG IC50 of 50,000 nM in IonWorks electrophysiology, this compound serves as a validated negative control that defines the lower detection boundary of the assay, complementing high-potency positive controls such as dofetilide (~10–30 nM) [1]. Its patent-documented provenance supports regulatory documentation requirements for assay qualification in IND-enabling cardiac safety packages [1].

Freedom-to-Operate and IP Landscape Analysis for NK-3 Antagonist Programs

Intellectual property attorneys and competitive intelligence analysts require access to the exact chemical entity disclosed in competitor patent families to conduct freedom-to-operate (FTO) analyses. 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is specifically indexed as Compound 20 across at least six granted US patents (US 9,422,299; US 10,030,025; US 10,836,768; US 11,731,974; US 9,987,274; US 2024/0199618) assigned to Otsuka/Astellas, making it an essential reference standard for any organization seeking to design-around or challenge the NK-3 antagonist patent estate [1]. Procuring the exact CAS-indexed compound ensures that FTO analyses and infringement assessments are based on the correct tautomeric form and substituent pattern [1].

Analytical Method Development and QC Reference for Tetrahydroquinazolinone Impurity Profiling

Analytical chemistry groups developing HPLC, LC-MS, or NMR methods for tetrahydroquinazolinone-containing drug substances can use this compound as a structurally authenticated reference material for retention time marking, mass calibration, and impurity identification. The compound's defined purity specifications (95–98% across vendors), predicted density (1.30±0.1 g/cm³), and predicted pKa (13.40±0.20) provide starting parameters for method development [1]. Its N3-ethyl group and 4-imino tautomeric state offer distinct chromatographic and spectroscopic signatures that differentiate it from the more common 3-methyl or 3-unsubstituted tetrahydroquinazolinone library compounds, reducing the risk of co-elution or misidentification in complex mixtures [1].

Quote Request

Request a Quote for 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.